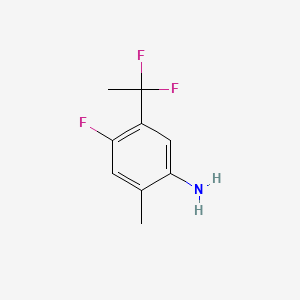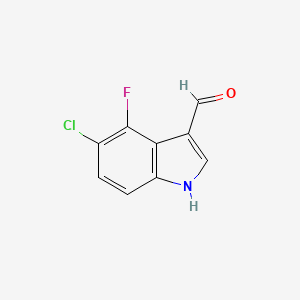
5-Chloro-4-fluoroindole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoroindole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of chloro and fluoro substituents on the indole ring enhances the compound’s reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoroindole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of indole derivatives followed by formylation. For instance, the synthesis may begin with the chlorination and fluorination of indole to introduce the chloro and fluoro groups at the desired positions. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the halogenation and formylation steps efficiently. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-fluoroindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the chloro and fluoro groups.
Major Products
Oxidation: 5-Chloro-4-fluoroindole-3-carboxylic acid.
Reduction: 5-Chloro-4-fluoroindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-4-fluoroindole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used to develop new bioactive molecules.
Medicine: The compound’s derivatives may be explored for therapeutic applications, such as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-fluoroindole-3-carbaldehyde and its derivatives depends on their specific biological targets. Generally, indole derivatives interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of chloro and fluoro substituents can enhance binding affinity and specificity. For example, these compounds may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloroindole-3-carbaldehyde
- 4-Fluoroindole-3-carbaldehyde
- 5-Bromo-4-fluoroindole-3-carbaldehyde
Uniqueness
5-Chloro-4-fluoroindole-3-carbaldehyde is unique due to the simultaneous presence of both chloro and fluoro substituents on the indole ring. This dual substitution pattern enhances its reactivity and potential for further functionalization compared to compounds with only one halogen substituent. The combination of these substituents can also influence the compound’s biological activity and selectivity, making it a valuable scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C9H5ClFNO |
|---|---|
Poids moléculaire |
197.59 g/mol |
Nom IUPAC |
5-chloro-4-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5ClFNO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |
Clé InChI |
RVCFJIXARXKRAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2C=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)

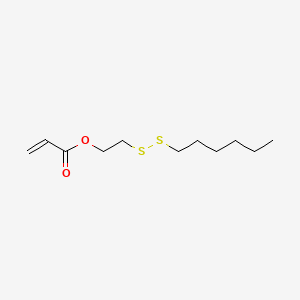
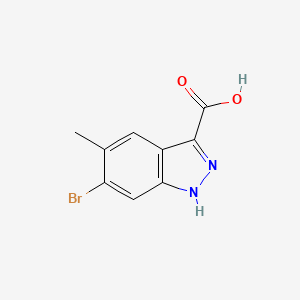

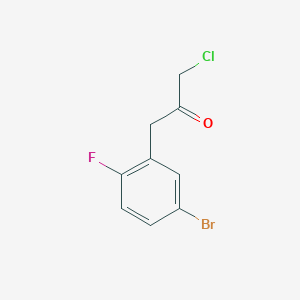

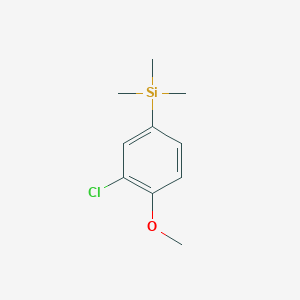
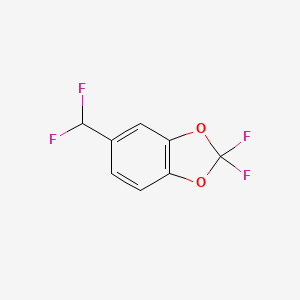
![4-Boc-2-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B15335289.png)
